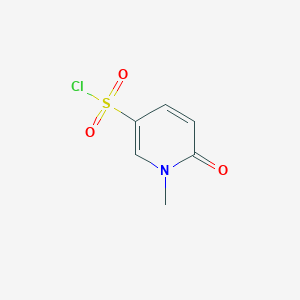
5-Methyl-4-((3-methylazetidin-3-YL)oxy)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the azetidine moiety: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine derivative reacts with the oxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Introduction of various functional groups onto the azetidine ring.
Scientific Research Applications
5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential pharmacophore for the development of new drugs, particularly due to its unique structural features.
Materials Science: The compound’s properties can be leveraged in the design of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine and oxazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole: Lacks the methyl group at the 5-position.
5-methyl-1,2-oxazole: Lacks the azetidine moiety.
3-methylazetidine: Lacks the oxazole ring.
Uniqueness
5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole is unique due to the presence of both the oxazole and azetidine rings, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-methyl-4-(3-methylazetidin-3-yl)oxy-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(3-10-12-6)11-8(2)4-9-5-8/h3,9H,4-5H2,1-2H3 |
InChI Key |
LAXZIPARDIQXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)OC2(CNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)
carbohydrazide](/img/structure/B13611391.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)







![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)



